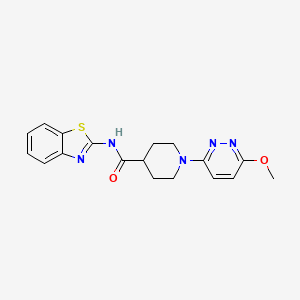

N-(1,3-benzothiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Beschreibung

N-(1,3-Benzothiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a piperidine-carboxamide derivative featuring a benzothiazole moiety linked to the piperidine core and a methoxypyridazine substituent. This structure is characteristic of compounds designed for targeted interactions with enzymes or receptors, leveraging the benzothiazole group for π-π stacking and hydrogen bonding, while the methoxy group on pyridazine may enhance solubility and metabolic stability .

Eigenschaften

Molekularformel |

C18H19N5O2S |

|---|---|

Molekulargewicht |

369.4 g/mol |

IUPAC-Name |

N-(1,3-benzothiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C18H19N5O2S/c1-25-16-7-6-15(21-22-16)23-10-8-12(9-11-23)17(24)20-18-19-13-4-2-3-5-14(13)26-18/h2-7,12H,8-11H2,1H3,(H,19,20,24) |

InChI-Schlüssel |

BRQVNKQSOBGRNJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=NC4=CC=CC=C4S3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(1,3-Benzothiazol-2-yl)-1-(6-Methoxypyridazin-3-yl)piperidin-4-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg könnte Folgendes umfassen:

Bildung des Benzothiazolrings: Dies kann durch Cyclisierung von 2-Aminothiophenol mit einem geeigneten Carbonsäurederivat erreicht werden.

Methoxypyridazin-Synthese: Die Methoxypyridazin-Einheit kann durch Reaktion eines geeigneten Pyridazinderivats mit Methanol unter sauren oder basischen Bedingungen synthetisiert werden.

Piperidincarboxamid-Bildung:

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und Prinzipien der grünen Chemie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methoxygruppe oder am Piperidinring.

Reduktion: Reduktionsreaktionen können die Nitrogruppen (falls vorhanden) oder andere reduzierbare funktionelle Gruppen angreifen.

Substitution: Der Benzothiazol- und Pyridazinring können elektrophilen oder nukleophilen Substitutionsreaktionen unterliegen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) mit einem Palladiumkatalysator.

Substitution: Reagenzien wie Halogene (Cl₂, Br₂) für elektrophilen Austausch oder Nukleophile wie Amine und Thiole für nukleophilen Austausch.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise könnte die Oxidation ein Carbonsäurederivat ergeben, während die Reduktion ein Amin erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(1,3-Benzothiazol-2-yl)-1-(6-Methoxypyridazin-3-yl)piperidin-4-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Benzothiazol- und Pyridazinring können an aktiven Zentren binden und so die Funktion des Zielmoleküls verändern. Dies kann zu Veränderungen in zellulären Pfaden und physiologischen Reaktionen führen.

Wirkmechanismus

The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and pyridazine rings may bind to active sites, altering the function of the target molecule. This can lead to changes in cellular pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

*Estimated based on molecular formula.

Key Structural and Functional Differences

Benzothiazole vs. Benzodiazol-2-one Derivatives Compound 35 in contains a benzodiazol-2-one core with a bromo substituent and methylpyridine group.

Methoxypyridazine vs. Pyridazine-Oxo/Pyrazine Derivatives The target’s 6-methoxypyridazine contrasts with the pyridazine-oxo group in ’s compound (3-(4-[[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl]piperidin-1-yl)pyrazine-2-carbonitrile).

Piperidine-Carboxamide vs. Piperazine-Ketone Derivatives

- lists compounds like 1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one, which replaces the carboxamide with a ketone-linked piperazine. This modification likely alters target selectivity, as carboxamides are better hydrogen-bond acceptors .

Substituent Effects on Bioactivity

- The furoyl group in ’s compound introduces a heterocyclic acyl moiety, which may enhance lipophilicity but reduce target specificity compared to the methoxypyridazine in the target compound .

- SARS-CoV-2 inhibitors in , such as (R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide, highlight the role of aromatic substituents (naphthalene) in viral protease binding, whereas the target’s benzothiazole may favor kinase or receptor interactions .

Pharmacokinetic and Physicochemical Considerations

- Molecular Weight and Solubility : The target compound’s molecular weight (~408) is intermediate, balancing solubility and membrane permeability. Higher-weight analogs like the 452.62 Da compound in may face bioavailability challenges .

- Metabolic Stability : Methoxy groups (as in the target) generally resist oxidative metabolism better than methyl or ethyl substituents (e.g., 6-methylbenzothiazole in ) .

Biologische Aktivität

N-(1,3-benzothiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic compound notable for its complex structure, which incorporates a piperidine ring along with benzothiazole and methoxypyridazine moieties. This unique arrangement suggests significant potential for various biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : C16H16N4OS

- Molecular Weight : 304.39 g/mol

- Functional Groups : Carboxamide, Benzothiazole, Methoxypyridazine

This compound's structural features contribute to its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds similar to N-(1,3-benzothiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide exhibit a range of biological activities:

- Anticancer Activity : Compounds with benzothiazole moieties have been linked to anticancer properties. Studies suggest that the presence of the benzothiazole ring enhances the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties : The methoxypyridazine component is associated with antimicrobial effects, potentially inhibiting the growth of various pathogens.

- Enzyme Inhibition : The carboxamide functional group is known for its role in enzyme inhibition, which can be crucial in therapeutic contexts where modulation of enzyme activity is desired.

Understanding the mechanism of action of N-(1,3-benzothiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide involves examining its interactions with biological targets. Preliminary studies indicate that this compound may interact with specific receptors or enzymes involved in cancer progression and microbial resistance.

Case Studies

- Cancer Cell Lines : In vitro studies using various cancer cell lines have demonstrated that this compound can induce significant apoptotic cell death. For instance, research involving breast cancer cell lines showed a dose-dependent response where higher concentrations resulted in increased apoptosis rates .

- Microbial Assays : Antimicrobial testing against strains such as Candida auris revealed that derivatives of this compound could effectively inhibit growth, suggesting potential applications in treating resistant infections .

Comparative Analysis

To further illustrate the biological activity of N-(1,3-benzothiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide, a comparison with structurally related compounds is helpful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-benzothiazolyl)-piperidine | Benzothiazole ring, piperidine | Anticancer |

| 6-Methoxypyridazine derivatives | Pyridazine ring | Antimicrobial |

| 4-Carboxamides of pyridine | Carboxamide group | Enzyme inhibition |

This table highlights how the unique combination of moieties in N-(1,3-benzothiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide may enhance its biological activity compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.